N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
Description
N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a quinoxalin-2-yl group at the piperidine nitrogen and a 4-methylbenzyl substituent on the carboxamide nitrogen. The 4-methylbenzyl group contributes to lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16-6-8-17(9-7-16)14-24-22(27)18-10-12-26(13-11-18)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,18H,10-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFHUHVRYTSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the quinoxaline group through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group via amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The quinoxaline ring undergoes oxidation under specific conditions. Hydrogen peroxide (
) or other oxidizing agents facilitate electron transfer, leading to hydroxylation or ring modification.
Mechanism : Protonation of the quinoxaline ring under acidic conditions generates an electrophilic intermediate. Subsequent oxidation by air yields stable oxidized products .
Substitution Reactions
The carboxamide and piperidine groups participate in nucleophilic substitutions.
Amide Bond Substitution
The carboxamide group reacts with amines or hydrazines under mild conditions:
| Reagent | Product | Conditions |
|---|---|---|
| Hydrazine ( | ||
| ) | Hydrazide derivatives | Ethanol, reflux . |
| Alkylamines | Secondary/tertiary amides | DMF, catalytic pyridine . |
Example : Reaction with hydrazine produces hydrazides, confirmed by
-NMR (disappearance of –NH
signals) .
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation:
| Reagent | Reaction Type | Outcome |
|---|---|---|
| Benzyl chloride | N-Alkylation | Enhanced lipophilicity. |
| Acetic anhydride | N-Acylation | Improved stability under acidic conditions . |
Reduction Reactions
The quinoxaline ring can be reduced to tetrahydroquinoxaline derivatives using sodium borohydride (
) or catalytic hydrogenation:
| Reagent | Conditions | Product |
|---|---|---|
| , ethanol | Room temperature | Partially reduced ring system. |
| , Pd/C | High pressure | Fully saturated piperazine analog. |
Application : Reduced forms exhibit altered biological activity, such as improved binding to cannabinoid receptors .
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product | Notes |
|---|---|---|
| , reflux | Carboxylic acid | Quantitative yield . |
| , aqueous ethanol | Carboxylate salt | Requires prolonged heating. |
Spectral Confirmation : IR spectra show disappearance of the amide C=O stretch (1680 cm
) and emergence of carboxylic acid O–H (2500–3300 cm
) .
Cyclization and Ring Formation
The compound participates in Pictet-Spengler-type cyclizations with aldehydes:
| Reagent | Catalyst | Product |
|---|---|---|
| Formaldehyde | Acetic acid | Tetrahydro-β-carboline analogs . |
| Aromatic aldehydes | ||
| Quinoxaline-fused heterocycles . |
Mechanism : Imine formation followed by intramolecular cyclization and oxidation .
Scientific Research Applications
Chemical Structure and Synthesis
N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is characterized by its unique structure, which includes a quinoxaline ring, a piperidine moiety, and a 4-methylphenyl group. The molecular formula is C22H24N4O, with an approximate molecular weight of 360.5 g/mol. The synthesis typically involves several chemical reactions that construct the quinoxaline ring followed by the formation of the piperidine and carboxamide functionalities .
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
2.1 Anticancer Activity
Recent studies have indicated that quinoxaline derivatives, including this compound, may possess anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through mechanisms involving intercalation with nucleic acids and inhibition of protein functions . For example, certain derivatives have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
2.2 Cardiovascular Applications
The compound has also been studied for its potential in cardiovascular therapies. A related study on piperidine derivatives indicated that modifications at the benzylic position could enhance inhibitory activity against T-type calcium channels, which are crucial in regulating cardiac function. This suggests that this compound may serve as a lead compound for developing new antihypertensive agents .
2.3 Neuropharmacological Effects
The neuropharmacological potential of quinoxaline derivatives has been explored in the context of treating neurological disorders. Some studies suggest these compounds may exhibit antipsychotic properties, with certain derivatives showing activity comparable to established antipsychotic medications like risperidone . This highlights the importance of further research into their mechanisms of action on neurotransmitter systems.
Stability and Solubility
The stability of this compound under various conditions (e.g., temperature and pH) is critical for its practical applications in pharmaceuticals. The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic regions (the aromatic rings) and some degree of polarity from the carboxamide group. Further studies are necessary to evaluate its stability profiles comprehensively.
Summary of Research Findings
A summary table of key findings related to this compound is provided below:
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine ring may interact with various enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as anti-cancer or neuroprotective activities.
Comparison with Similar Compounds
Table 1. Structural Comparison of Piperidine-4-carboxamide Derivatives
Key Observations :
- Piperidine Substituents: The quinoxalin-2-yl group in the target compound replaces bulkier naphthalene-based substituents seen in analogs like 2a .
- Carboxamide Substituents : The 4-methylbenzyl group in the target compound is less polar than the 4-fluorobenzyl or heterocyclic substituents in ’s compounds, which may alter solubility and target binding .
Key Observations :
- Antiviral Potential: Fluorobenzyl and heterocyclic carboxamide derivatives () show activity against SARS-CoV-2 PLpro, suggesting that the target compound’s 4-methylbenzyl group may need optimization for enhanced antiviral efficacy .
- Quinoxaline vs. Naphthalene: Quinoxaline’s dual nitrogen atoms (vs. naphthalene’s pure hydrocarbon structure) could improve interactions with polar enzyme active sites, though this remains speculative without direct data .
Physicochemical and Pharmacokinetic Properties
Substituent modifications significantly impact physicochemical properties:
Table 3. Physicochemical Comparison
Key Observations :
- Fluorine substitution in analogs improves solubility and metabolic stability, suggesting that the target compound’s methyl group may limit these advantages .
Biological Activity
N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline ring , a piperidine moiety , and a 4-methylphenyl group . Its molecular formula is , with a molecular weight of approximately 364.45 g/mol. The structure can be represented in various chemical notation formats:
- SMILES :
CC(C1=NC2=C(C=C1)N=CN=C2)C(=O)NCCN(CC)C - InChI :
InChI=1S/C22H24N4O/c1-14(2)20-16-12-21(24)19(23)18(22)15(3)11-10-13(20)25/h10,12,14H,11H2,1-2H3,(H,23,24)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The quinoxaline moiety is known to inhibit various enzymes that are crucial for cell proliferation and survival. This inhibition can lead to reduced growth rates in cancer cells.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial enzyme functions, thereby preventing growth and replication of pathogens.
- Cell Signaling Modulation : It has been shown to modulate key signaling pathways involved in cell survival and apoptosis, making it a candidate for therapeutic applications in cancer treatment.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values reported are promising, suggesting effective inhibition of cell proliferation at low concentrations .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial efficacy:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating that the compound is effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values are comparable to those of standard antimicrobial agents .
Case Study 1: Antitumor Effects
A study conducted on the effects of this compound on MCF-7 cells revealed significant apoptosis induction through caspase activation pathways. The results indicated that treatment with the compound led to a decrease in cell viability by approximately 70% at an IC50 of 5 µM .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial properties, the compound was tested against multiple strains of bacteria. It exhibited potent activity with MIC values ranging from 0.5 to 2 µg/mL against resistant strains, outperforming several conventional antibiotics .
Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?
Answer:
The compound is typically synthesized via multi-step protocols involving coupling reactions between quinoxaline and piperidine derivatives. Key steps include:
- Amide bond formation : Using reagents like propionic anhydride under reflux conditions (e.g., 12 hours at elevated temperatures) .
- Purification : Column chromatography or recrystallization (e.g., using 2-propanol) to isolate the product, with yields ranging from 70% to 80% .
- Critical parameters : Solvent choice (e.g., dichloromethane for solubility), anhydrous conditions to prevent hydrolysis, and catalyst optimization (e.g., palladium-based catalysts for cross-coupling) .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify aromatic protons (e.g., 7.2–7.4 ppm for quinoxaline) and alkyl/amide linkages .
- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (~1650 cm for amide groups) .
- High-Performance Liquid Chromatography (HPLC) : Ensures ≥98% purity, with retention times matched against standards .
Advanced: How can researchers optimize the synthetic protocol to address low yields in the coupling step between quinoxaline and piperidine moieties?
Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactant solubility .
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .
- Quenching and extraction : Use of ice-cold ammonia and CHCl extraction improves product recovery .
Advanced: What strategies are recommended for resolving contradictory data in biological activity assays (e.g., varying IC50_{50}50 values across studies)?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Dose-response validation : Triplicate measurements with internal controls (e.g., SR141716 for cannabinoid receptor studies) .
- Data normalization : Adjust for batch-specific variability in enzyme activity (e.g., ATP levels in kinase assays) .
Advanced: How does the presence of the quinoxaline ring influence the compound's physicochemical properties and target binding?
Answer:
- Lipophilicity : The quinoxaline moiety increases logP values by ~1.5 units, enhancing membrane permeability .
- Aromatic interactions : π-π stacking with target proteins (e.g., kinase ATP-binding pockets) improves binding affinity .
- Solubility limitations : Requires co-solvents (e.g., DMSO) for in vitro assays due to low aqueous solubility .
Safety: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity classification : Classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation) .
- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Incinerate at >800°C to prevent environmental release of toxic fumes .
Analytical: What advanced computational methods validate the crystallographic data of this compound?
Answer:
- Density Functional Theory (DFT) : Matches experimental bond lengths/angles (e.g., COD entry 2230670 for similar piperidine derivatives) .
- Molecular docking : Predicts binding poses using software like AutoDock Vina, validated against X-ray crystallography .
Medicinal: How is the compound's metabolic stability assessed in preclinical studies?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 enzymes .
Stability: What factors contribute to the compound's stability under varying storage conditions?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Humidity control : Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxamide group .
- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: What are the challenges in achieving enantiomeric purity during synthesis, and how are they addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
